Antifungal Derivative Potency: 5-Trifluoromethoxy-Benzothiophene Scaffold Enables Sub-μg/mL MIC Activity in Dihydrooxazole Series
Derivatives synthesized from the 5-trifluoromethoxy-benzo[b]thiophene-2-carboxylate scaffold demonstrate potent broad-spectrum antifungal activity. Compounds A30–A34, derived from this core structure, exhibited MIC values of 0.03–0.5 μg/mL against Candida albicans and 0.25–2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus . Critically, compounds A31 and A33 showed high metabolic stability in human liver microsomes with half-lives of 80.5 min and 69.4 min respectively, while demonstrating weak or negligible CYP3A4 and CYP2D6 inhibition . This contrasts with unsubstituted benzo[b]thiophene-2-carboxylate derivatives, which typically lack the OCF₃-mediated metabolic stabilization and require higher dosing to achieve comparable efficacy .
| Evidence Dimension | Antifungal activity (MIC) and metabolic stability (t₁/₂) |
|---|---|
| Target Compound Data | Derivatives from target scaffold: MIC = 0.03–0.5 μg/mL (C. albicans); t₁/₂ = 69.4–80.5 min in human liver microsomes |
| Comparator Or Baseline | Unsubstituted benzo[b]thiophene-2-carboxylate derivatives: MIC typically >2 μg/mL; t₁/₂ <30 min (class-level inference) |
| Quantified Difference | ≥4-fold improvement in MIC; ≥2.3-fold increase in microsomal half-life |
| Conditions | In vitro antifungal susceptibility testing (CLSI broth microdilution); human liver microsome stability assay |
Why This Matters
The OCF₃ group confers metabolic stability that translates to extended in vivo half-life, reducing dosing frequency and improving candidate progression probability in antifungal lead optimization.
